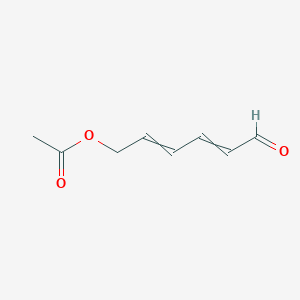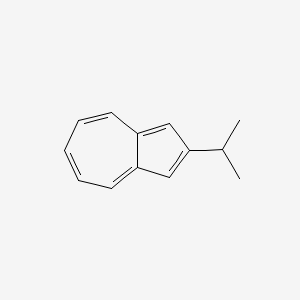
2-(Propan-2-yl)azulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propan-2-yl)azulene is an aromatic hydrocarbon characterized by its unique chemical structure, which consists of a seven-membered cycloheptatriene ring fused with a five-membered cyclopentadiene ring. This compound is a derivative of azulene, known for its distinctive blue color and interesting biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-yl)azulene typically involves the aromatization of hydro derivatives. One common method starts with cyclopentadiene and annellates the seven-membered ring, with the required five carbon atoms obtained from the ring-opening of pyridine. Pyrrolidine is often used as a reagent, and continuous steam distillation and extraction are employed for workup .
Industrial Production Methods: Industrial production methods for azulene derivatives, including this compound, often involve the extraction from natural sources such as essential oils of plants like Matricaria chamomilla and Achillea millefolium .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Propan-2-yl)azulene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like p-chloranil.
Reduction: Sodium borohydride is commonly used for the Luche reduction to alcohol.
Substitution: The compound can undergo substitution reactions, such as the 2+2 cycloaddition with dichloro ketene.
Common Reagents and Conditions:
Oxidation: p-Chloranil
Reduction: Sodium borohydride
Substitution: Dichloro ketene
Major Products Formed:
Oxidation: Formation of oxidized azulene derivatives
Reduction: Formation of azulene alcohols
Substitution: Formation of substituted azulene derivatives
Wissenschaftliche Forschungsanwendungen
2-(Propan-2-yl)azulene has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Propan-2-yl)azulene involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes. It also regulates the secretion of cytokines, proteins that play a significant role in transmitting immunological signals .
Vergleich Mit ähnlichen Verbindungen
Guaiazulene: A derivative of azulene, guaiazulene is a bicyclic sesquiterpene found in essential oils of guaiac and chamomile.
Chamazulene: Another azulene derivative with similar biological properties.
Comparison: 2-(Propan-2-yl)azulene is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Unlike guaiazulene and chamazulene, this compound has shown potential in a broader range of applications, including optoelectronic devices and advanced medical therapies .
Eigenschaften
CAS-Nummer |
92025-84-8 |
|---|---|
Molekularformel |
C13H14 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-propan-2-ylazulene |
InChI |
InChI=1S/C13H14/c1-10(2)13-8-11-6-4-3-5-7-12(11)9-13/h3-10H,1-2H3 |
InChI-Schlüssel |
SGXXWHQQGCFGPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=CC=CC=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)
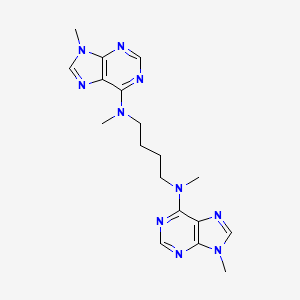
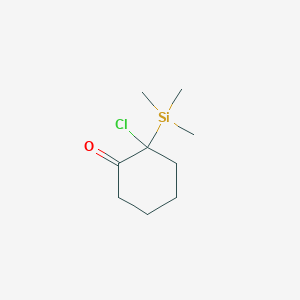
![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)
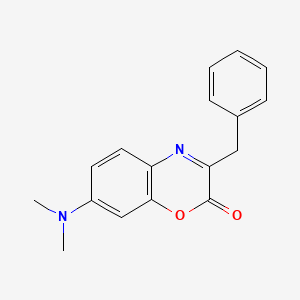
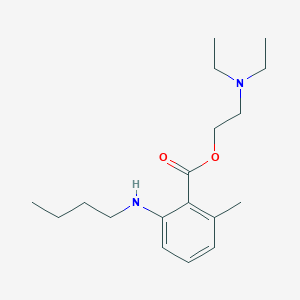
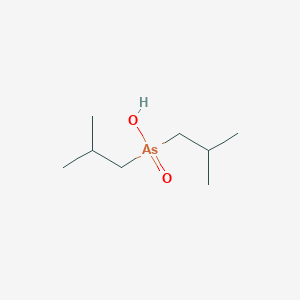
phosphanium chloride](/img/structure/B14349913.png)
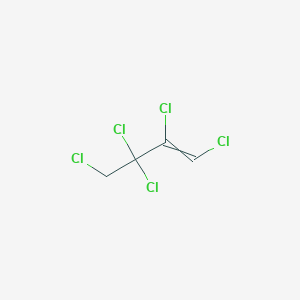
![6-[2-(1,3-Thiazol-2-yl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14349924.png)
![2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate](/img/structure/B14349931.png)

